6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Description
Significance of Nitrogen-Containing Heterocyclic Systems in Chemical and Biological Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wisdomlib.org This class of compounds is of paramount importance in the fields of medicinal and organic chemistry. wisdomlib.orgopenmedicinalchemistryjournal.com Their structural diversity and ability to interact with biological targets have made them a cornerstone of drug discovery and development. openmedicinalchemistryjournal.comnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen-based heterocyclic scaffold. openmedicinalchemistryjournal.commsesupplies.comijnrd.org
The prevalence of these systems in nature is evident in their presence as core subunits in a wide array of natural products, including vitamins (such as thiamine (B1217682) and riboflavin), hormones, and alkaloids like morphine and caffeine. rsc.orgijnrd.org In medicinal chemistry, nitrogen heterocycles are considered "privileged structures" because they can serve as versatile scaffolds for the development of new therapeutic agents. openmedicinalchemistryjournal.com Their unique structures allow for a wide variety of chemical reactions, making them essential for creating pharmaceuticals and other advanced organic materials. wisdomlib.org Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, with over 70% of modern crop protection agents featuring these structures. msesupplies.com They also find applications as polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com
Overview of Fusedwisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgTriazolopyridazine Scaffolds
The wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolopyridazine system is a fused bicyclic heterocycle, formed by the annulation of a 1,2,4-triazole (B32235) ring and a pyridazine (B1198779) ring. This fusion results in a scaffold that combines the chemical properties of both parent heterocycles. researchgate.net Such fused systems are of significant interest in medicinal chemistry as they are often considered bioisosteres of naturally occurring purines, which can lead to potent biological activities. researchgate.net
The triazolopyridazine scaffold is a key structural motif in a variety of compounds investigated for therapeutic applications. nih.gov For instance, derivatives of the wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[4,3-b]pyridazine core have been explored for their potential in treating cryptosporidiosis, a diarrheal disease caused by the Cryptosporidium parasite. nih.gov The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological properties. nih.gov The synthesis of these fused systems can be achieved through several routes, often involving the cyclization of a substituted pyridazine precursor. For example, derivatives can be prepared from a chloro-substituted pyridazine by reaction with hydrazine (B178648), followed by condensation with an appropriate reagent to form the fused triazole ring. nih.govepa.gov The versatility of this scaffold makes it a valuable building block in the design of novel bioactive molecules. acs.org
Focus on 6-chloro-wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[1,5-b]pyridazine: Structural Context and Research Importance
6-chloro- wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[1,5-b]pyridazine is a specific isomer within the triazolopyridazine family. Its structure consists of a wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[1,5-b]pyridazine core with a chlorine atom substituted at the 6-position of the pyridazine ring. The chlorine atom is a key feature, as it serves as a reactive handle for further chemical modifications. It can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of derivatives.
While much of the published research focuses on the isomeric 6-chloro- wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[4,3-b]pyridazine as a synthetic precursor nih.govnih.gov, the [1,5-b] isomer represents a distinct chemical entity with its own specific properties. uni.lu The research importance of 6-chloro- wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[1,5-b]pyridazine lies primarily in its potential as a building block for more complex molecules in medicinal and materials chemistry. The reactivity of the C-Cl bond enables its use in cross-coupling reactions or nucleophilic substitutions to introduce new functional groups and build larger molecular architectures.
Below is a table summarizing the key chemical properties of 6-chloro- wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[1,5-b]pyridazine based on available data. uni.lu
| Property | Value |
| Molecular Formula | C₅H₃ClN₄ |
| Molecular Weight | 154.56 g/mol |
| Monoisotopic Mass | 154.00462 Da |
| InChIKey | AKAGLBBCCXXHAA-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN2C1=NC=N2)Cl |
| Predicted XlogP | 1.3 |
Table 1: Physicochemical Properties of 6-chloro- wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[1,5-b]pyridazine.
Isomeric Considerations within thewisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgTriazolopyridazine Family
The fusion of a 1,2,4-triazole ring with a pyridazine ring can result in several possible isomers, depending on the points of attachment between the two rings. This isomerism is a critical consideration in the synthesis and biological evaluation of these compounds, as different isomers can exhibit vastly different chemical and pharmacological properties.
The nomenclature, such as [1,5-b] or [4,3-b], specifies the connectivity.
wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[1,5-b]pyridazine : The fusion occurs between the N1 and C5 atoms of the triazole ring and the pyridazine ring.
wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[4,3-b]pyridazine : The fusion is between the N4 and C3 atoms of the triazole ring and the pyridazine ring. This isomer is frequently cited in the literature as a key intermediate in the synthesis of various bioactive compounds. nih.govepa.govnih.govnih.gov
Other potential isomers, by analogy to related fused systems like triazolopyrimidines, could include [1,5-a], [4,3-a], and others, although they are less commonly reported. researchgate.net Furthermore, the position of the substituent, in this case, the chlorine atom, adds another layer of isomerism. The specific isomer, 6-chloro- wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[1,5-b]pyridazine, is structurally distinct from other chlorinated isomers like 8-chloro- wisdomlib.orgopenmedicinalchemistryjournal.comrsc.orgtriazolo[4,3-b]pyridazine. nih.govacs.org This structural nuance is fundamental, as even minor changes in the arrangement of atoms can significantly impact the molecule's three-dimensional shape, electronic properties, and ultimately its interaction with biological systems. A related fused system, tetrazolo[1,5-b]pyridazine, where a tetrazole ring is fused to the pyridazine, also highlights the structural diversity achievable with these heterocyclic systems. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAGLBBCCXXHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459720 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42399-79-1 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization and Structural Analysis of 6 Chloro 1 2 3 Triazolo 1,5 B Pyridazine
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods provide foundational information regarding the molecular formula, connectivity, and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 6-chloro- nih.govnih.govuq.edu.autriazolo[1,5-b]pyridazine are not widely reported in the surveyed literature, the expected NMR data can be inferred from its molecular structure.
¹H NMR: The structure of 6-chloro- nih.govnih.govuq.edu.autriazolo[1,5-b]pyridazine features three distinct aromatic protons. One proton is on the triazole ring, and two are on the pyridazine (B1198779) ring. These two pyridazine protons are adjacent and would be expected to appear as a pair of doublets due to spin-spin coupling. The single proton on the triazole ring would appear as a singlet. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be expected to show five distinct signals, corresponding to the five carbon atoms in the heterocyclic framework. Two of these carbons are bridgehead carbons at the ring fusion, while the remaining three are each bonded to a hydrogen atom, and one is bonded to the chlorine atom. The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.orgresearchgate.net
| Proton Environment | Expected ¹H Signal | Carbon Environment | Expected ¹³C Signal |
| H on Triazole Ring | Singlet | C on Triazole Ring (CH) | Aromatic |
| H on Pyridazine Ring (adjacent to CH) | Doublet | C on Pyridazine Ring (CH) | Aromatic |
| H on Pyridazine Ring (adjacent to C-Cl) | Doublet | C on Pyridazine Ring (CH) | Aromatic |
| C on Pyridazine Ring (C-Cl) | Aromatic | ||
| Bridgehead Carbon | Aromatic | ||
| Bridgehead Carbon | Aromatic |
Table 1: Predicted NMR signals for 6-chloro- nih.govnih.govuq.edu.autriazolo[1,5-b]pyridazine. Specific experimental chemical shift data is not available in the searched literature.
Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies. For 6-chloro- nih.govnih.govuq.edu.autriazolo[1,5-b]pyridazine, key absorptions or scattering signals are expected that correspond to the vibrations of its constituent parts.
Expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Ring stretching (C=C and C=N): Multiple bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic heterocyclic system.
C-Cl stretching: A strong absorption is generally found in the 600-800 cm⁻¹ region, though its exact position can be influenced by the aromatic system.
While a complete experimental vibrational analysis is not available in the literature, these predicted frequencies are crucial for confirming the presence of the key structural motifs.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of 6-chloro- nih.govnih.govuq.edu.autriazolo[1,5-b]pyridazine is C₅H₃ClN₄. abovchem.com The theoretical monoisotopic mass calculated for this formula is 154.00462 Da. uni.lu
HRMS analysis would confirm this composition by detecting an ion corresponding to this mass. Predicted collision cross section (CCS) data, which relates to the ion's shape and size, has been calculated for various adducts of the molecule. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₅H₄ClN₄]⁺ | 155.01190 |
| [M+Na]⁺ | [C₅H₃ClN₄Na]⁺ | 176.99384 |
| [M+NH₄]⁺ | [C₅H₄N₅Cl]⁺ | 172.03844 |
| [M-H]⁻ | [C₅H₂ClN₄]⁻ | 152.99734 |
Table 2: Predicted High-Resolution Mass Spectrometry data for 6-chloro- nih.govnih.govuq.edu.autriazolo[1,5-b]pyridazine. Data sourced from computational predictions. uni.lu
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as π–π stacking or hydrogen bonding, within the crystal lattice.
For 6-chloro- nih.govnih.govuq.edu.autriazolo[1,5-b]pyridazine, an X-ray crystal structure would confirm the fusion of the triazole and pyridazine rings and establish the planarity of the bicyclic system. While crystallographic data have been reported for the isomeric compound 6-chloro- nih.govnih.govuq.edu.autriazolo[4,3-b]pyridazine and its derivatives, a published crystal structure for the [1,5-b] isomer was not found in the surveyed literature. nih.govnih.govmdpi.com Such an analysis would be essential for a complete and unambiguous structural verification.
Correlation of Spectroscopic Data with Predicted Molecular Structures
A comprehensive structural analysis involves correlating the experimental data obtained from spectroscopic methods with theoretical models. Computational chemistry, particularly using Density Functional Theory (DFT), allows for the prediction of molecular structures and their associated spectroscopic properties.
In a typical study, the geometry of the proposed molecule is optimized computationally to find its lowest energy conformation. From this optimized structure, properties such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) can be calculated. These theoretical values are then compared against the experimental data. A strong correlation between the predicted and observed spectra provides powerful evidence for the correctness of the assigned structure. This approach can also help in the assignment of complex spectra and provide insights into the electronic properties of the molecule. For related heterocyclic systems, this correlative approach has been successfully used to confirm structures and assign spectral features. However, a specific study performing this correlation for 6-chloro- nih.govnih.govuq.edu.autriazolo[1,5-b]pyridazine is not presently available in the reviewed literature.
Computational Chemistry and Theoretical Investigations of 6 Chloro 1 2 3 Triazolo 1,5 B Pyridazine
Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from geometries and vibrational frequencies to electronic and reactive characteristics.
In studies on related triazolopyridazine derivatives, DFT calculations have been successfully employed to correlate theoretical findings with experimental results, such as those from X-ray diffraction. tandfonline.comtandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
For the related compound, 6-chloro-3-[(4-methylphenoxy) methyl] tandfonline.comtandfonline.comnih.gov triazolo[4,3-b] pyridazine (B1198779), DFT calculations were used to determine the HOMO and LUMO energy levels to understand its chemical reactivity. tandfonline.com This analysis helps in identifying the electron-donating and electron-accepting capabilities of the molecule.
Table 1: Frontier Molecular Orbital Data (Conceptual) (Note: Data below illustrates typical values for related compounds and is not specific to 6-chloro- tandfonline.comtandfonline.comnih.govtriazolo[1,5-b]pyridazine)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 5.5 |
For instance, a study on 6-chloro-3-[(4-methylphenoxy) methyl] tandfonline.comtandfonline.comnih.gov triazolo[4,3-b] pyridazine calculated these parameters to reveal the compound's chemical reactivity profile. tandfonline.com
Table 2: Global Reactivity Descriptors (Conceptual) (Note: These descriptors are derived from HOMO and LUMO energies and the data illustrates conceptual values.)
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1/η | Inverse of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2/2η (where μ ≈ -χ) | Measures the capacity to accept electrons. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
In a study of 6-Chloro-3-[(4-fluorophenoxy)methyl] tandfonline.comtandfonline.comnih.govtriazolo[4,3-b]pyridazine, an MEP map was generated to analyze its reactive sites. tandfonline.com For triazolopyridazine structures, such maps typically reveal negative potential (red/yellow) around the nitrogen atoms of the heterocyclic rings, indicating their role as likely sites for electrophilic attack. Conversely, positive potential (blue) is often observed around hydrogen atoms.
Analysis of Intermolecular Interactions in Crystalline Structures
Understanding how molecules pack together in a solid state is crucial for predicting the physical properties of a material. Computational methods allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern the crystal structure.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal.
Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Example Data) (Note: Data based on findings for a related triazolopyrimidine derivative.) nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···N/N···H | 40.1 |
| H···H | 35.3 |
| H···C/C···H | 9.5 |
| N···C/C···N | 9.0 |
To further understand the energetics of crystal packing, energy framework analysis can be performed. This method calculates the interaction energies between molecules in the crystal lattice and visualizes them as frameworks, highlighting the dominant forces (e.g., electrostatic, dispersion) that stabilize the structure.
In the investigation of 6-chloro-3-[(4-methylphenoxy) methyl] tandfonline.comtandfonline.comnih.gov triazolo[4,3-b] pyridazine, energy frameworks were used to identify the most significant interaction energies involved in the molecular packing. tandfonline.com This provides a quantitative understanding of the crystal's stability and architecture.
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein receptor.
Prediction of Ligand-Protein Binding Modes
While specific molecular docking studies for 6-chloro- nih.govnih.govtriazolo[1,5-b]pyridazine are not extensively documented in publicly available literature, studies on structurally related nih.govnih.govtriazolo[4,3-b]pyridazine derivatives offer valuable insights into the potential binding modes of this class of compounds. For instance, derivatives of the nih.govnih.govtriazolo[4,3-b]pyridazine scaffold have been investigated as dual inhibitors of c-Met and Pim-1 kinases, which are promising targets for cancer therapy. nih.govnih.gov
In these studies, the triazolopyridazine core typically forms crucial interactions with key amino acid residues in the ATP-binding pocket of the kinases. nih.govnih.gov For example, in the active site of c-Met, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the pyridazine ring can engage in π-π stacking interactions with aromatic residues. Similarly, in the Pim-1 kinase active site, the triazolopyridazine core can establish hydrogen bonds and hydrophobic interactions that are critical for inhibitory activity.
A study on nih.govnih.govtriazolo[1,5-b]isoquinolines, a related scaffold, as maternal embryonic leucine-zipper kinase (MELK) inhibitors, further illustrates the utility of docking studies. nih.gov The workflow for such a study typically involves:
Preparation of the protein structure: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.
Preparation of the ligand structure: The 3D structure of the ligand is generated and optimized to its lowest energy conformation.
Docking simulation: A docking algorithm is used to place the ligand into the active site of the protein in various orientations and conformations.
Scoring and analysis: The resulting poses are scored based on their predicted binding affinity, and the most favorable binding modes are analyzed to understand the key molecular interactions.
Estimation of Binding Affinities and Molecular Recognition
The estimation of binding affinities is a critical component of molecular docking studies, providing a quantitative measure of the strength of the ligand-protein interaction. This is often expressed as a docking score or an estimated inhibitory constant (Ki) or IC50 value. For derivatives of the nih.govnih.govtriazolo[4,3-b]pyridazine scaffold, molecular docking studies have been used to rationalize their observed biological activities. nih.govnih.gov
For example, a series of novel triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated as dual c-Met/Pim-1 inhibitors. nih.govnih.gov The most potent compounds from this series exhibited strong antiproliferative effects on various cancer cell lines. Molecular docking simulations suggested that their high affinity could be attributed to a similar mode of interaction at the ATP-binding site of both kinases compared to known ligands. nih.govnih.gov
The following table summarizes the inhibitory activities of representative nih.govnih.govtriazolo[4,3-b]pyridazine derivatives against c-Met and Pim-1 kinases.
| Compound | Target Enzyme | IC50 (µM) |
| 4a | c-Met | Not specified |
| Pim-1 | Not specified | |
| 4g | c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 |
Data sourced from studies on nih.govnih.govtriazolo[4,3-b]pyridazine derivatives. nih.govnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively.
Computational Assessment of Bio-Accessibility
While no specific QSAR studies focused on the bio-accessibility of 6-chloro- nih.govnih.govtriazolo[1,5-b]pyridazine were found, QSAR modeling has been applied to broader classes of 1,2,4-triazoles to predict their biological activities. mjcce.org.mk These studies typically involve the calculation of various molecular descriptors that encode structural and physicochemical features of the molecules. These descriptors can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
By establishing a correlation between these descriptors and the observed biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-ability Assessment
For the most potent derivatives of nih.govnih.govtriazolo[4,3-b]pyridazine, in silico ADMET and drug-likeness properties were calculated using web-based tools like SwissADME. nih.govnih.gov These tools predict a range of properties, including:
Lipophilicity (WLOGP): A measure of a compound's solubility in fats, oils, and lipids.
Water Solubility (Log S): Predicting the solubility of the compound in water.
Pharmacokinetics: Including gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
Drug-likeness: Based on rules such as Lipinski's rule of five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.
Medicinal Chemistry Friendliness: Assessing the synthetic accessibility and potential for chemical liabilities.
The table below presents a hypothetical ADMET profile for a generic triazolopyridazine derivative, based on typical parameters evaluated in such studies.
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |
| LogP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| GI Absorption | High | Well absorbed from the gut |
| BBB Permeant | No | Less likely to cause central nervous system side effects |
Computational Mechanistic Studies of Reactions
Computational mechanistic studies employ quantum chemical methods to investigate the reaction pathways, transition states, and energetics of chemical reactions. While detailed computational mechanistic studies for reactions involving 6-chloro- nih.govnih.govtriazolo[1,5-b]pyridazine are scarce in the literature, the synthesis of a related compound, 6-chloro-3-(3-methylphenyl)- nih.govnih.govtriazolo[4,3-b]pyridazine, involves a thermal ring transformation. nih.gov This type of reaction is amenable to computational investigation to elucidate the underlying mechanism.
Such a study would typically involve:
Mapping the potential energy surface: Calculating the energies of reactants, intermediates, transition states, and products.
Locating transition states: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating reaction energies and activation energies: To determine the thermodynamic feasibility and kinetic rate of the reaction.
These computational studies can provide valuable insights into reaction mechanisms that are often difficult to obtain through experimental methods alone.
Biological Activities and Medicinal Chemistry Research on 6 Chloro 1 2 3 Triazolo 1,5 B Pyridazine Derivatives
Pharmacological Significance ofnih.govnih.govnih.govTriazolopyridazine Scaffolds
The 1,2,4-triazole (B32235) ring system and its fused heterocyclic derivatives, such as triazolopyridazines, are of significant interest in drug discovery due to their wide spectrum of pharmacological activities. ijpsr.comresearchgate.net These scaffolds are present in numerous compounds that have been investigated for various therapeutic applications. The triazolopyridazine motif, in particular, has been identified as a core component in molecules designed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and compounds targeting other critical biological pathways. researchgate.netdoaj.org The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties and target selectivity of the resulting derivatives. researchgate.net This has led to the development of compounds with activities including, but not limited to, antifungal, anticonvulsant, anxiolytic, and anticancer effects. doaj.orgresearchgate.net
Enzyme Inhibition Profiling
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-b]pyridazine scaffold have been systematically evaluated against several important enzyme families, demonstrating significant inhibitory potential.
The triazolopyridine and triazolopyridazine scaffolds are prominent in the development of kinase inhibitors. researchgate.net
Janus Kinases (JAKs): The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors via the JAK-STAT pathway. acs.orgnih.gov Dysregulation of this pathway is implicated in autoimmune diseases and cancer. A series of triazolopyridine-based derivatives have been identified as potent JAK inhibitors. acs.org Optimization of an initial triazolopyridine hit led to the discovery of Filgotinib (GLPG0634), a selective JAK1 inhibitor that has been developed for the treatment of rheumatoid arthritis and Crohn's disease. researchgate.net Further research has identified triazolo[1,5-a]pyridine derivatives that exhibit high potency against both JAK1 and JAK2, demonstrating the scaffold's utility in developing targeted anti-inflammatory agents. nih.gov
Table 1: Inhibition of Janus Kinases (JAKs) by Triazolopyridine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Filgotinib (GLPG0634) | JAK1 | 10 | researchgate.net |
| Filgotinib (GLPG0634) | JAK2 | 28 | researchgate.net |
| J-4 | JAK1 | 2.0 | nih.gov |
| J-4 | JAK2 | 2.5 | nih.gov |
| J-6 | JAK1 | 2.9 | nih.gov |
| J-6 | JAK2 | 2.6 | nih.gov |
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. Consequently, PDE4 is a major target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. dtu.dk Research has introduced nih.govnih.govnih.govtriazolo[4,3-b]pyridazines as a novel class of potent PDE4 inhibitors. nih.gov One derivative, (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine (Compound 18), was identified as a highly potent inhibitor of the PDE4A isoform and demonstrated high selectivity across a panel of 21 different PDE family members. nih.gov This compound also showed significant activity in cell-based assays, confirming its potential as a probe for studying PDE4 activity. nih.gov
Table 2: Cell-Based PDE4 Inhibition by a Triazolopyridazine Derivative
| Compound | Assay Type | EC50 (nM) | Reference |
| Compound 18 | Cell-based CNG channel biosensor | 34.2 | nih.gov |
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. nih.govmdpi.com In many cancers, particularly colorectal cancer, this pathway is aberrantly activated. Therefore, TNKS inhibition is an attractive strategy for cancer therapy. korea.ac.krnih.gov Derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold have been explored as TNKS inhibitors. nih.gov Starting from a hit compound, N-(4-chlorophenethyl)-6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine, structure-activity relationship studies led to the discovery of compound 12 (4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol), which demonstrated low nanomolar inhibitory activity against TNKS proteins. nih.gov Similarly, a triazolopyridine derivative, TI-12403, was identified as a novel and selective TNKS1 inhibitor that effectively stabilized AXIN2, reduced active β-catenin, and inhibited the growth of colorectal cancer cells. researchgate.netmdpi.com
Table 3: Inhibition of Tankyrases (TNKS) by Triazolopyridazine Derivatives
| Compound | Target | % Inhibition at 1 µM | IC50 (µM) | Reference |
| Hit Compound 3 | TNKS1 | 75% | - | nih.gov |
| Hit Compound 3 | TNKS2 | 52% | - | nih.gov |
| Compound 12 | TNKS1 | 100% | 0.003 | nih.gov |
| Compound 12 | TNKS2 | 82% | 0.002 | nih.gov |
| TI-12403 | TNKS1 | - | 0.019 | researchgate.net |
| TI-12403 | TNKS2 | - | 0.008 | researchgate.net |
The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are both significant targets in cancer therapy due to their roles in cell proliferation, survival, and metastasis. nih.govnih.gov The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has proven to be a highly effective framework for developing inhibitors that target these kinases, either individually or simultaneously.
c-Met Inhibition: Deregulated c-Met signaling is observed in numerous tumor types. medchemexpress.com Several research groups have reported the discovery of potent and selective triazolopyridazine-based c-Met inhibitors. nih.gov For instance, a series of triazolo-pyridazine derivatives were designed, with compound 12e emerging as a promising candidate. It displayed potent inhibitory activity against the c-Met kinase with an IC50 of 0.090 µM and showed significant cytotoxicity against c-Met overexpressed cancer cell lines. nih.govacs.orgacs.org Molecular docking studies confirmed that the triazolo-pyridazine core plays a crucial role by forming key hydrogen bond interactions within the hinge region of the kinase's ATP-binding site. nih.gov
Dual c-Met/Pim-1 Inhibition: There is growing interest in developing dual inhibitors that can target multiple oncogenic pathways simultaneously. nih.gov Researchers have successfully synthesized triazolo[4,3-b]pyridazine derivatives that act as powerful dual inhibitors of c-Met and Pim-1. nih.govrsc.org In one study, compound 4g showed strong inhibitory activity against both c-Met (IC50 = 0.163 µM) and Pim-1 (IC50 = 0.283 µM). nih.gov This compound also demonstrated significant antiproliferative effects in cancer cells, inducing cell cycle arrest and apoptosis. nih.govrsc.org The development of such dual inhibitors highlights the therapeutic potential of the triazolopyridazine scaffold in creating multi-targeted anticancer agents. nih.govbenthamscience.comvensel.org
Table 4: Inhibition of c-Met and Pim-1 Kinases by Triazolopyridazine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 12e | c-Met | 0.090 | nih.govacs.org |
| 4g | c-Met | 0.163 ± 0.01 | nih.govrsc.org |
| 4g | Pim-1 | 0.283 ± 0.01 | nih.govrsc.org |
| 4a | c-Met | 0.241 ± 0.02 | nih.gov |
| 4a | Pim-1 | 0.352 ± 0.02 | nih.gov |
Receptor Interaction and Modulation Studies
While the vast majority of medicinal chemistry research on nih.govnih.govnih.govtriazolo[1,5-b]pyridazine derivatives has concentrated on enzyme inhibition, particularly targeting kinases and phosphodiesterases, the potential for these scaffolds to interact with cell surface and intracellular receptors is an area of emerging interest. For instance, a closely related triazolopyrimidine scaffold was recently utilized to develop selective antagonists for the P2X3 receptor, an ATP-gated ion channel. utmb.edu However, specific studies detailing the interaction and modulation of receptors by derivatives of the 6-chloro- nih.govnih.govnih.govtriazolo[1,5-b]pyridazine core are not extensively reported in the current scientific literature. The primary focus remains on the development of competitive inhibitors that bind to the ATP pockets of enzymes. Future research may expand to explore the potential of this versatile scaffold in modulating receptor function.
GABA-A Receptor Antagonism
Derivatives of the nih.govrsc.orgmdpi.comtriazolo[4,3-b]pyridazine scaffold have been identified as ligands for the gamma-aminobutyric acid type A (GABA-A) receptors. google.com These receptors are the primary mediators of fast synaptic inhibition in the central nervous system. nih.gov The modulation of GABA-A receptors is a key mechanism for many clinically relevant drugs, including benzodiazepines. meduniwien.ac.at
One notable derivative, L-838,417 (7-tert-Butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H- nih.govrsc.orgmdpi.comtriazol-3-ylmethoxy)- nih.govrsc.orgmdpi.comtriazolo[4,3-b]pyridazine), has been studied for its specific effects on different GABA-A receptor subtypes. nih.gov This compound demonstrates efficacy as a modulator at α2, α3, and α5 subunit-containing GABA-A receptors, while showing minimal intrinsic efficacy at receptors containing the α1 subunit. nih.gov In a study with squirrel monkeys, L-838,417 produced discriminative stimulus effects that were antagonized by the benzodiazepine-site antagonist flumazenil. nih.gov This research suggests that efficacy at α2, α3, and/or α5 subunit-containing GABA-A receptors is likely sufficient to produce benzodiazepine-like effects. nih.gov
Serotonin (B10506) Receptor Antagonism
Based on the available scientific literature, there is currently no direct evidence to suggest that 6-chloro- nih.govrsc.orgmdpi.comtriazolo[1,5-b]pyridazine derivatives exhibit significant antagonism at serotonin receptors. Research has predominantly focused on their interaction with other targets, such as GABA-A receptors and various protein kinases involved in cancer.
Antitumor and Antiproliferative Activity Investigations
The nih.govrsc.orgmdpi.comtriazolo[1,5-b]pyridazine core is a prominent feature in the development of novel anticancer agents. epa.gov Derivatives have shown potent activity against a range of human cancer cell lines, acting through various mechanisms including cell cycle modulation and the induction of apoptosis.
A variety of triazolo[4,3-b]pyridazine derivatives have been synthesized and screened for their cytotoxic effects against numerous cancer cell lines. nih.govnih.gov For instance, certain derivatives have demonstrated strong antiproliferative impacts on tumor cells, with some compounds showing mean growth inhibition percentages (GI%) as high as 55.84%. nih.govnih.govresearchgate.net
Other studies have focused on developing these derivatives as inhibitors of specific cancer-related targets like c-Met kinase. One promising compound, 12e, exhibited significant cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 1.06 ± 0.16, 1.23 ± 0.18, and 2.73 ± 0.33 μM, respectively. nih.gov Similarly, novel nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine derivatives have been evaluated, with one compound showing IC50 values of 12.3 μM and 6.1 μM against Bel-7402 (liver) and HT-1080 (fibrosarcoma) cell lines. mdpi.com Pyrazolo-[4,3-e] nih.govrsc.orgmdpi.comtriazolopyrimidine derivatives have also shown cytotoxicity against breast and cervical cancer cells, with IC50 values ranging from 7.01 to 48.28 µM. nih.gov
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| 12e | A549 (Lung) | IC50 | 1.06 ± 0.16 | nih.gov |
| 12e | MCF-7 (Breast) | IC50 | 1.23 ± 0.18 | nih.gov |
| 12e | HeLa (Cervical) | IC50 | 2.73 ± 0.33 | nih.gov |
| Compound 19 | Bel-7402 (Liver) | IC50 | 12.3 | mdpi.com |
| Compound 19 | HT-1080 (Fibrosarcoma) | IC50 | 6.1 | mdpi.com |
| Compound 1 | Breast & Cervical Lines | IC50 | 7.01 - 48.28 | nih.gov |
A key mechanism behind the antitumor activity of triazolopyridazine derivatives is their ability to interfere with the cell cycle progression in cancer cells. Research has shown that these compounds can induce cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.
For example, one potent dual c-Met/Pim-1 inhibitor, compound 4g, was found to cause cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.govrsc.orgnih.govresearchgate.net In another study, compound 12e, a c-Met inhibitor, was shown to stimulate the arrest of A549 lung cancer cells in the G0/G1 phase. nih.gov Furthermore, a different series of 3,6-diaryl- nih.govrsc.orgmdpi.comtriazolo[4,3-b]pyridazines were investigated as antitubulin agents, with a lead compound, 4q, dramatically arresting A549 cells in the G2/M phase of the cell cycle. acs.org This ability to halt cell division at various checkpoints highlights the diverse mechanisms through which these compounds can exert their antiproliferative effects.
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. mdpi.com Derivatives of 6-chloro- nih.govrsc.orgmdpi.comtriazolo[1,5-b]pyridazine have been shown to be effective inducers of apoptosis in cancer cells through the modulation of key signaling pathways.
The derivative 4g was found to accelerate the process of apoptosis in MCF-7 cells by 29.61-fold compared to control cells. nih.govrsc.orgnih.govresearchgate.net This pro-apoptotic effect was associated with a significant increase in the level of caspase-9, an initiator caspase in the intrinsic apoptosis pathway. nih.govnih.gov Furthermore, compound 4g was observed to decrease the levels of phosphorylated (p)-PI3K, p-AKT, and p-mTOR, indicating an inhibition of the critical PI3K/AKT/mTOR survival pathway. nih.govrsc.orgnih.govresearchgate.net Similarly, compound 12e was demonstrated to remarkably induce apoptosis in A549 cells, with the total apoptosis rate increasing in a dose-dependent manner. nih.gov
Antimicrobial Spectrum Analysis (Antibacterial and Antifungal Activities)
In addition to their anticancer properties, various triazole-based heterocyclic systems have been explored for their potential as antimicrobial agents to combat the growing challenge of drug-resistant pathogens. nih.gov
A series of novel triazolo[4,3-a]pyrazine derivatives were evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Several compounds showed moderate to good activity, with compound 2e exhibiting notable minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. nih.gov Other research on nih.govrsc.orgmdpi.comtriazolo[4,3-b] nih.govrsc.orgmdpi.comresearchgate.nettetrazine derivatives showed moderate activity against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Klebsiella. cyberleninka.ru Additionally, certain synthesized triazole derivatives demonstrated strong antibacterial activity against S. aureus and potent antifungal effects against the fungal species Microsporum gypseum, with some compounds showing activity superior to standard drugs. nih.gov
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Source |
|---|---|---|---|---|
| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | MIC | 32 | nih.gov |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Escherichia coli | MIC | 16 | nih.gov |
| nih.govrsc.orgmdpi.comTriazolo[4,3-b] nih.govrsc.orgmdpi.comresearchgate.nettetrazines | Various Bacteria | - | Moderate Activity | cyberleninka.ru |
| Schiff bases of 1,2,4-triazole | Staphylococcus aureus | - | Strong Activity | nih.gov |
| Schiff bases of 1,2,4-triazole | Microsporum gypseum | - | Strong Activity | nih.gov |
Other Therapeutic Potentialities of Triazolopyridazines
While the primary focus of research on triazolopyridazine derivatives has been diverse, including areas such as oncology and infectious diseases, their potential in other therapeutic areas has also been investigated. The following sections detail the exploration of these compounds for their anti-inflammatory and anxiolytic properties.
Derivatives of the closely related triazole scaffold have shown promise as anti-inflammatory agents. For instance, a series of 1,2,4-triazolo[1,5-a]pyridines demonstrated significant anti-inflammatory properties in in vivo models of inflammation induced by carrageenan and dextran nih.gov. Additionally, certain pyrazolo[1,5-a]quinazolines have been identified as potent inhibitors of cyclooxygenase 2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade nih.gov. However, specific studies detailing the anti-inflammatory activity of 6-chloro- nih.govnih.govsci-hub.setriazolo[1,5-b]pyridazine derivatives are not extensively reported in the current body of scientific literature.
Research into the anxiolytic potential of triazolopyridazine derivatives has yielded significant findings. A notable study focused on a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which are structural isomers of the [1,5-b] series. Several of these compounds demonstrated activity in preclinical tests predictive of anxiolytic effects, such as protection against pentylenetetrazole-induced convulsions and performance in the thirsty rat conflict procedure acs.org. These derivatives were also found to inhibit [3H]diazepam binding, suggesting a mechanism of action related to the benzodiazepine receptor complex acs.org. One of the most active compounds in this series was 3-methyl-6-(3-trifluoromethylphenyl)triazolo[4,3-b]pyridazine, commonly referred to as CL 218 ,872 ptfarm.pl. This compound showed high affinity for the benzodiazepine receptor and was initially predicted to have anxiolytic activity with fewer sedative side effects compared to classical benzodiazepines ptfarm.pl.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
The systematic investigation of how chemical structure influences biological activity is crucial for the development of potent and selective therapeutic agents.
For the anxiolytic 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazine series, the nature and position of the substituent on the 6-phenyl ring were found to be critical for activity. The most potent compounds were those with electron-withdrawing groups, such as trifluoromethyl, at the meta position of the phenyl ring ptfarm.pl. The presence of a methyl group at the 3-position of the triazolo ring also appeared to be favorable for activity ptfarm.pl.
In a different therapeutic context, a study on nih.govnih.govsci-hub.setriazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors revealed that substitutions at the R1 and R2 sites of the core scaffold significantly influenced inhibitory activity researchgate.net. While this study was not focused on anti-inflammatory or anxiolytic effects, it underscores the importance of substituent modifications in modulating the biological properties of the triazolopyridazine core.
Pharmacophore modeling for the anxiolytic triazolopyridazines identified key structural features responsible for binding to the benzodiazepine receptor. These include a region in the vicinity of the =N–N= fragment of the triazole ring and the pyridazine (B1198779) N(5) atom ptfarm.pl. The position of the phenyl ring was also found to be essential for determining receptor affinity and the activity profile ptfarm.pl.
Lead optimization efforts in other triazolopyridazine series have focused on improving potency and pharmacokinetic properties. For instance, in the development of c-Met inhibitors, the introduction of a 5-methylthiazole fragment to a five-atom moiety was found to be beneficial for activity nih.gov.
Preclinical Pharmacological Evaluation (In Vivo Studies if reported academically)
The in vivo evaluation of triazolopyridazine derivatives has provided valuable insights into their therapeutic potential. The anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines was confirmed in rodent models. For example, CL 218 ,872 was shown to prevent pentylenetetrazole-induced convulsions and was active in the thirsty rat conflict procedure at doses comparable to diazepam acs.orgptfarm.pl. However, later in vivo investigations did not fully support the initial observations of a non-sedative profile ptfarm.pl.
In the context of anti-inflammatory research, in vivo studies on 1,2,4-triazolo[1,5-a]pyridines showed significant activity in carrageenan- and dextran-induced inflammation models nih.gov. This highlights the potential of the broader triazolopyridine scaffold in modulating inflammatory responses in vivo.
Advanced Materials Applications Of 1 2 3 Triazolopyridazines
Development as Energetic Materials
The high nitrogen content and rigid, fused-ring structure of the triazolopyridazine skeleton make it an attractive building block for the synthesis of energetic materials. These compounds can store a significant amount of chemical energy and release it rapidly upon initiation, a key characteristic of explosives and propellants.
Design Principles for Low-Sensitivity, High-Energy Compounds
The design of modern energetic materials aims to balance high detonation performance with low sensitivity to external stimuli such as impact and friction, ensuring safer handling and storage. For compounds based on the triazolopyridazine framework, several design principles are employed to achieve this balance.
One key strategy involves the introduction of specific functional groups onto the heterocyclic core. For instance, the incorporation of nitro (-NO2) and nitramino (-NHNO2) groups is a common approach to increase the energy content and density of the material. At the same time, the presence of amino (-NH2) groups can enhance thermal stability and reduce sensitivity through the formation of intra- and intermolecular hydrogen bonds.
The arrangement of these functional groups is also crucial. A study on triazolopyridine fused-ring compounds, a related class of materials, demonstrated that alternating nitro and amine groups led to remarkable thermal stability and low mechanical sensitivity. mdpi.com This principle of creating a "push-pull" electronic structure within the molecule can stabilize the compound without significantly compromising its energetic output.
Furthermore, the formation of salts can improve the density and thermal stability of energetic compounds. For example, energetic salts of 3,6-diamino-1H- mdpi.comnih.govrsc.orgtriazolo[4,3-b] mdpi.comnih.govrsc.orgtriazole, a fused triazole system, have shown good densities and remarkable thermal stabilities.
Detonation Performance and Thermal Stability Assessment
The evaluation of detonation performance and thermal stability is critical for characterizing new energetic materials. For triazolopyridazine derivatives, these properties are typically assessed through a combination of experimental measurements and theoretical calculations.
Detonation Performance: Key parameters for detonation performance include detonation velocity (D) and detonation pressure (P). For a series of synthesized triazolo-pyridazine energetic compounds featuring trinitromethyl, nitramine, and hydrazine (B178648) groups, these values were determined to assess their explosive power. For example, one such compound exhibited a good detonation velocity of 6710 m/s. rsc.org Another related nitramine derivative displayed a high detonation velocity of 8569 m/s and a detonation pressure of 31.3 GPa, comparable to the well-known explosive RDX. mdpi.com
Thermal Stability: Thermal stability is often evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which determine the decomposition temperature (Td) of the compound. A study on trinitromethyl- and nitramino-substituted triazolo-pyridazines reported a compound with exceptional thermal stability, showing a decomposition temperature of 353 °C. rsc.org Another investigation into thermostable insensitive energetic materials based on a triazolopyridine fused framework found compounds with notable thermal stabilities at 256 °C, 310 °C, and 294 °C. mdpi.com
The following table summarizes the energetic properties of some representative triazolopyridazine and related fused-ring compounds, illustrating the range of performance achievable with this heterocyclic core.
| Compound Type | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) |
| Trinitromethyl-substituted triazolo-pyridazine | 6710 | Not Reported | 353 |
| Nitramine-substituted triazolopyridine | 8569 | 31.3 | Not Reported |
| Triazolopyridine with nitro/amine groups | 8200 - 8335 | 25.6 - 27.2 | 256 - 310 |
This table presents data for various substituted triazolopyridazine and triazolopyridine compounds to illustrate the energetic potential of this class of materials. mdpi.comrsc.org
While specific experimental data for 6-chloro- mdpi.comnih.govrsc.orgtriazolo[1,5-b]pyridazine is not available, these findings on related structures underscore the potential of the triazolopyridazine framework in creating high-performance, thermally stable energetic materials.
Applications in Optoelectronic and Sensing Technologies (e.g., Organic Sensitizers)
The versatile electronic properties of the mdpi.comnih.govrsc.orgtriazolopyridazine core also lend themselves to applications in optoelectronic and sensing technologies. The ability to act as an electron-accepting unit makes this heterocycle a candidate for use in organic sensitizers for dye-sensitized solar cells (DSSCs) and as a building block for fluorescent materials.
Research into related heterocyclic systems provides insights into the potential of triazolopyridazines in this domain. For instance, pyrazine-based sensitizers have been shown to have favorable photophysical and electrochemical properties for use in DSSCs. rsc.org These materials often employ a Donor-π-Acceptor (D-π-A) architecture to facilitate intramolecular charge transfer, a key process in converting light to electricity. rsc.org
A study on mdpi.comnih.govchemsynthesis.comthiadiazolo[3,4-d]pyridazine, a structurally related electron-deficient heterocycle, explored its use as an internal acceptor in D-A-π-A organic sensitizers for DSSCs. mdpi.comnih.govresearchgate.net Although the power conversion efficiencies were low, the study provided valuable insights into the design of such dyes. mdpi.comnih.govresearchgate.net
Furthermore, derivatives of mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyridine, another related scaffold, have been investigated as host materials for green phosphorescent and delayed-fluorescence organic light-emitting diodes (OLEDs). These materials exhibited excellent thermal stability and carrier-transporting properties. nih.gov The fluorescent properties of some 1,2,3-triazolo[1,5-a]pyridine esters have also been noted. sci-hub.se
While direct applications of 6-chloro- mdpi.comnih.govrsc.orgtriazolo[1,5-b]pyridazine in optoelectronics are not yet documented in the literature, the synthesis of a related isomer, 6-Chloro-3-[4-(hexyloxy)phenyl]- mdpi.comnih.govrsc.orgtriazolo[4,3-b]pyridazine, has been reported in the context of research on discotic liquid crystals, which have potential applications in electronic displays and sensors. nih.gov This suggests that the broader class of chloro-substituted triazolopyridazines holds promise for the development of novel optoelectronic materials. The electron-withdrawing nature of the chlorine atom, combined with the inherent electronic properties of the triazolopyridazine core, could be leveraged to create materials with tailored absorption and emission characteristics suitable for various sensing and light-harvesting applications.
The following table includes basic chemical information for the subject compound and a related isomer.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 6-chloro- mdpi.comnih.govrsc.orgtriazolo[1,5-b]pyridazine | 42399-79-1 | C5H3ClN4 | 154.56 |
| 6-chloro- mdpi.comnih.govrsc.orgtriazolo[4,3-b]pyridazine | 28593-24-0 | C5H3ClN4 | 154.56 |
Basic chemical identifiers for the title compound and its isomer. sigmaaldrich.comchemicalbook.com
Conclusion and Future Research Directions
Summary of Current Research Landscape for 6-chloro-rsc.orgnih.govnih.govtriazolo[1,5-b]pyridazine
The current research landscape for 6-chloro- rsc.orgnih.govnih.govtriazolo[1,5-b]pyridazine and its parent scaffold, rsc.orgnih.govnih.govtriazolo[1,5-b]pyridazine, is predominantly centered on its application as a key intermediate in the synthesis of biologically active molecules. The fused heterocyclic system is recognized as a purine (B94841) isostere, making it a structure of great interest for medicinal chemists exploring treatments for a variety of diseases. researchgate.net The primary focus has been on developing derivatives for oncology, with significant research into their roles as kinase inhibitors.
Derivatives have shown potent inhibitory activity against several key cancer-related targets. These include c-Met and Pim-1 kinases, where novel triazolopyridazine compounds have demonstrated strong antiproliferative effects on various cancer cell lines, inducing cell cycle arrest and apoptosis. rsc.orgrsc.orgresearchgate.net Furthermore, the related triazolopyridine scaffold has been investigated for inhibiting Tyrosyl-DNA phosphodiesterase 2 (TDP2), which could help sensitize cancer cells to existing therapies. nih.gov Beyond oncology, the scaffold has been explored for anti-infective properties, including activity against kinetoplastids like Leishmania donovani and Trypanosoma brucei, as well as influenza A by targeting the PA-PB1 polymerase interface. nih.govmdpi.com This foundational work establishes the triazolopyridazine core as a privileged scaffold in drug discovery.
Table 1: Overview of Investigated Biological Activities for the Triazolopyridazine Scaffold
| Therapeutic Area | Biological Target(s) | Investigated Activity | Reference(s) |
| Oncology | c-Met, Pim-1 | Dual kinase inhibition, antiproliferative effects, apoptosis induction | rsc.org, rsc.org, researchgate.net |
| Oncology | Tyrosyl-DNA phosphodiesterase 2 (TDP2) | Enzyme inhibition to overcome treatment resistance | nih.gov |
| Infectious Disease | Leishmania spp., Trypanosoma brucei | Antikinetoplastid activity | mdpi.com |
| Infectious Disease | Influenza A Virus Polymerase (PA-PB1) | Antiviral activity through protein-protein interaction inhibition | nih.gov |
| Autoimmune Disease | Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) | Inverse agonist activity for potential treatment of psoriasis | nih.gov |
Identification of Research Gaps in Synthetic Methodology and Derivatization
While 6-chloro- rsc.orgnih.govnih.govtriazolo[1,5-b]pyridazine is a valuable synthon, its preparation and derivatization present opportunities for methodological improvement. Traditional synthesis routes, such as the thermal ring transformation of acylated tetrazoles or the oxidation of hydrazones, can suffer from drawbacks like the use of hazardous reagents (e.g., phosphorus oxychloride), poor yields, and harsh reaction conditions. nih.govprimescholars.comnih.gov A significant research gap exists in the development of more sustainable and efficient synthetic protocols.
Future research should focus on:
Greener Synthesis: Exploring solvent-free reactions or the use of eco-friendly oxidizing agents like iodobenzene (B50100) diacetate could mitigate environmental impact. primescholars.com The application of modern synthetic techniques, such as visible-light-mediated photocatalysis, which has been successful for related triazolopyridine scaffolds, could provide milder and more efficient pathways. acs.org
Scalability and Efficiency: One-pot reactions, like the cooperative copper/zinc-catalyzed cycloaddition of 3-aminopyridazines and nitriles, represent a promising avenue for improving efficiency and scalability, which are crucial for industrial applications. researchgate.net
Derivatization Scope: The reactivity of the C6-chloro group is key to the scaffold's utility, readily undergoing nucleophilic substitution. nih.gov However, a systematic exploration of the breadth of this reactivity is lacking. Research is needed to expand the library of derivatives by reacting the chloro-substituent with a wider array of nucleophiles (N, O, S, and C-based) to more fully probe the structure-activity relationship (SAR).
Table 2: Identified Gaps and Future Directions in Synthesis
| Research Area | Identified Gap | Proposed Future Direction |
| Synthetic Efficiency | Reliance on multi-step, low-yield procedures. | Development of one-pot, multicomponent reactions. researchgate.net |
| Sustainability | Use of hazardous reagents and harsh conditions. | Exploration of solvent-free methods and visible-light photocatalysis. primescholars.comacs.org |
| Derivatization | Limited exploration of nucleophilic substitution at the C6 position. | Systematic investigation with diverse nucleophiles to expand chemical space. |
| Reaction Conditions | High temperatures often required for cyclization. | Use of modern catalysts (e.g., copper, iodine) to enable milder reaction conditions. organic-chemistry.org |
Untapped Biological Targets and Therapeutic Areas
Despite success in oncology, the therapeutic potential of 6-chloro- rsc.orgnih.govnih.govtriazolo[1,5-b]pyridazine derivatives is far from exhausted. The scaffold's structural similarity to purines suggests it could interact with a wide range of biological targets that have not yet been systematically investigated. researchgate.net
Key untapped areas include:
Neurodegenerative Diseases: Many protein kinases, such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), are implicated in diseases like Alzheimer's and Parkinson's. Given the demonstrated success of the triazolopyridazine core in targeting kinases, exploring its potential as an inhibitor for these neurological targets is a logical next step.
Inflammatory Disorders: Beyond RORγt, which has been explored for psoriasis, other key inflammatory mediators like Janus kinases (JAKs) or spleen tyrosine kinase (Syk) could be promising targets for novel derivatives.
Expanded Anti-Infective Spectrum: While initial studies show promise against specific viruses and protozoa, a broader screening against other pathogens is warranted. nih.govmdpi.com This includes a wider range of viruses, bacteria (by targeting essential enzymes), and fungi, where azole-containing compounds have historically been very successful.
Metabolic Diseases: Enzymes and receptors involved in metabolic syndromes, such as diabetes and obesity, represent another unexplored frontier for this class of compounds.
Advancements in Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is revolutionizing drug discovery, and this approach holds immense potential for accelerating research on 6-chloro- rsc.orgnih.govnih.govtriazolo[1,5-b]pyridazine. jddhs.comnih.gov While some studies have successfully used molecular docking and 3D-QSAR to rationalize binding modes and guide lead optimization, rsc.orgnih.gov these efforts can be significantly expanded.
Future integrated approaches should include:
Predictive Modeling: Employing machine learning and deep learning algorithms to build robust models for predicting biological activity, pharmacokinetic properties (ADMET), and potential toxicity. jddhs.commdpi.com This would allow for the in silico pre-screening of vast virtual libraries of derivatives, prioritizing the most promising candidates for synthesis.
Virtual Screening for New Targets: Using the known structure of 6-chloro- rsc.orgnih.govnih.govtriazolo[1,5-b]pyridazine as a query, computational screening against databases of protein structures (like the PDB) can identify previously unanticipated biological targets.
Molecular Dynamics Simulations: Performing simulations to understand the dynamic behavior of ligand-protein complexes can provide deeper insights into binding stability, conformational changes, and potential mechanisms of drug resistance. nih.govresearchgate.net
Iterative Design Cycles: Establishing a tight, iterative loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models, creating a more efficient and rational drug design process. nih.gov
Potential for Novel Material Science Exploitation
Beyond its biomedical applications, the unique structural and electronic properties of the 6-chloro- rsc.orgnih.govnih.govtriazolo[1,5-b]pyridazine scaffold make it an intriguing candidate for material science. The molecule is essentially planar, with a nitrogen-rich, electron-deficient π-conjugated system. nih.goviucr.org These features are highly desirable for applications in organic electronics and functional materials.
Untapped potential in material science includes:
Organic Electronics: The planarity and π-system suggest potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The nitrogen atoms can tune the HOMO/LUMO energy levels, while the chlorine atom provides a reactive handle for further functionalization to optimize material properties like charge transport and solid-state packing.
Liquid Crystals: Derivatives have been synthesized as part of research into discotic liquid crystals, indicating the scaffold's ability to form ordered mesophases. iucr.org Further exploration could lead to new materials for displays and sensors.
Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms in the heterocyclic core make it an excellent candidate for use as a multitopic ligand to coordinate with metal ions, forming porous MOFs. These materials could have applications in gas storage, catalysis, and chemical sensing.
Fluorescent Sensors: Functionalization of the triazolopyridazine core could lead to chemosensors that exhibit changes in their fluorescence upon binding to specific ions or molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with halogenated pyridazines. For example, hydrazinotetrazolo[1,5-b]pyridazine derivatives can react with aldehydes or ketones under reflux conditions in polar aprotic solvents (e.g., N,N-dimethylformamide) . Key parameters include temperature control (<310°C to avoid decomposition), solvent choice, and stoichiometric ratios of reactants. Purification often requires recrystallization from ethanol or DMF .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (LC-MS) are critical for confirming molecular structure and purity. Single-crystal X-ray diffraction provides definitive stereochemical and crystallographic data, as demonstrated for related triazolo[4,3-b]pyridazine derivatives . Elemental analysis (C, H, N) is also used to verify stoichiometric ratios .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly employed. For thermally stable compounds, recrystallization from ethanol or DMF/water mixtures enhances purity . High-performance liquid chromatography (HPLC) is recommended for isolating isomers or trace impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for halogenated triazolopyridazine derivatives, and what are common pitfalls?
- Methodological Answer : Yield optimization requires precise control of reaction kinetics. For example, substituents at the 3-position (e.g., aryl groups) influence reactivity; electron-withdrawing groups may slow nucleophilic substitution. Catalytic systems (e.g., Pd-mediated cross-coupling) can enhance regioselectivity . A common pitfall is side reactions due to residual moisture; thus, anhydrous conditions and inert atmospheres (N₂/Ar) are critical .
Q. What strategies resolve contradictions in solubility data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Researchers should standardize solvent systems (e.g., DMF for dissolution, ethanol for precipitation) and employ differential scanning calorimetry (DSC) to identify polymorphs . For insoluble derivatives, sonication or co-solvents (e.g., DMSO) can improve dispersion in biological assays .
Q. How can mechanistic studies elucidate the reactivity of the triazole ring in electrophilic/nucleophilic reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N) and computational modeling (DFT) are used to track bond reorganization. For instance, the chlorine atom at position 6 directs electrophilic substitution to the 3-position, as shown in X-ray crystallography of 3-aryl derivatives . Kinetic studies under varying pH and temperature conditions reveal activation barriers for ring-opening or rearrangement .
Q. What methodologies are recommended for evaluating the bioactivity of this compound derivatives in antimicrobial studies?
- Methodological Answer : Standardized protocols include broth microdilution assays (e.g., Mueller–Hinton agar) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Dose-response curves (IC₅₀) and time-kill kinetics are analyzed using spectrophotometry. Controls must include reference antibiotics (e.g., ciprofloxacin) to validate assay conditions .
Q. How can researchers address conflicting data in SAR (Structure-Activity Relationship) studies of triazolopyridazine analogs?
- Methodological Answer : Conflicting SAR data may arise from off-target interactions or assay variability. Orthogonal assays (e.g., enzymatic vs. cellular) and meta-analysis of published datasets are essential. For example, substituents at the 7-position (e.g., cyclobutyl groups) may enhance membrane permeability but reduce target binding affinity, requiring balance in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
